2-[3-(2-Cyanopropan-2-yl)-2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]acetic acid
Overview
Description
2-[3-(2-Cyanopropan-2-yl)-2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]acetic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazole ring, a cyanopropyl group, and a phenylacetic acid moiety, making it a subject of interest in medicinal chemistry and industrial applications.
Mechanism of Action
Anastrozole Mono Acid, also known as 2-[3-(2-cyanopropan-2-yl)-2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]acetic acid, is a competitive, selective, non-steroidal aromatase inhibitor . It plays a significant role in the treatment of hormone receptor-positive breast cancer in postmenopausal women .
Target of Action
The primary target of Anastrozole Mono Acid is the aromatase enzyme . This enzyme is responsible for the conversion of androgens into estrogens, a process known as aromatization . By inhibiting this enzyme, Anastrozole Mono Acid effectively decreases circulating estrogen levels .
Mode of Action
Anastrozole Mono Acid works by competitively binding to the aromatase enzyme, thereby inhibiting its activity . This inhibition prevents the conversion of androgens into estrogens, leading to a decrease in circulating estrogen levels . This is particularly beneficial in the treatment of estrogen-responsive breast cancer, as these cancers require estrogen for growth .
Biochemical Pathways
The primary biochemical pathway affected by Anastrozole Mono Acid is the aromatization of androgens into estrogens . By inhibiting the aromatase enzyme, Anastrozole Mono Acid disrupts this pathway, leading to a decrease in circulating estrogen levels . This results in the suppression of estrogen-dependent breast tumor growth .
Pharmacokinetics
Anastrozole Mono Acid is primarily metabolized in the liver, with approximately 85% undergoing N-dealkylation, hydroxylation, and glucuronidation . The elimination half-life is approximately 40-50 hours . Anastrozole’s clearance is mainly via hepatic metabolism and can therefore be altered in patients with hepatic impairment . Renal impairment has a negligible effect on total drug clearance as the renal route is a relatively minor clearance pathway for anastrozole .
Result of Action
The primary result of Anastrozole Mono Acid’s action is a decrease in circulating estrogen levels . This leads to a reduction in the growth and proliferation of estrogen-dependent breast cancers . In clinical trials, Anastrozole Mono Acid has been shown to be more effective and have a more favorable adverse effect profile compared to earlier estrogen receptor modulators such as tamoxifen .
Action Environment
The action of Anastrozole Mono Acid can be influenced by various environmental factors. For instance, patients with hepatic impairment may exhibit a lower clearance of Anastrozole Mono Acid compared to those with normal liver function . Additionally, according to an environmental risk assessment, the use of Anastrozole Mono Acid is predicted to present an insignificant risk to the environment .
Biochemical Analysis
Biochemical Properties
Anastrozole Mono Acid works by inhibiting the enzyme aromatase, which is involved in the conversion of androgens to estrogen . By blocking this conversion, Anastrozole Mono Acid effectively reduces circulating estrogen levels, which is beneficial in the treatment of estrogen-responsive breast cancer .
Cellular Effects
Anastrozole Mono Acid has a significant impact on various types of cells and cellular processes. In hormone-dependent breast cancers, it can reduce tumor proliferation and growth . It achieves this by decreasing circulating estrogen levels, thereby depriving the cancer cells of the hormones they need for growth .
Molecular Mechanism
The molecular mechanism of Anastrozole Mono Acid involves its binding to the aromatase enzyme, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of androgens to estrogen, leading to a decrease in circulating estrogen levels .
Temporal Effects in Laboratory Settings
In laboratory settings, Anastrozole Mono Acid shows a sustained effect over time. It has been observed to provide near-maximal suppression of serum and intratumoural estrogens to below detectable levels . There is large interindividual variation in Anastrozole Mono Acid metabolism and its effect on circulating estrogens .
Dosage Effects in Animal Models
In animal models, the effects of Anastrozole Mono Acid vary with different dosages. A study in rats showed that Anastrozole Mono Acid suppressed tumor incidence by 40% and tumor frequency by 57% at a dosage of 0.5 mg/kg .
Metabolic Pathways
Anastrozole Mono Acid is primarily cleared by hepatic metabolism . It is oxidized to hydroxyanastrozole mainly by CYP3A4/5 and glucuronidated to anastrozole glucuronide predominantly by UGT1A4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Cyanopropan-2-yl)-2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]acetic acid typically involves multi-step organic reactionsThe final step involves the attachment of the phenylacetic acid moiety through a Friedel-Crafts acylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial in industrial settings to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Cyanopropan-2-yl)-2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and alkyl halides are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-[3-(2-Cyanopropan-2-yl)-2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antifungal properties.
Industry: Utilized in the development of new materials and polymers
Comparison with Similar Compounds
Similar Compounds
Anastrozole: Another triazole-containing compound used as an aromatase inhibitor.
Fluconazole: A triazole antifungal agent.
Voriconazole: A triazole antifungal used to treat serious fungal infections
Uniqueness
2-[3-(2-Cyanopropan-2-yl)-2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in drug development and material science .
Properties
CAS No. |
1338800-82-0 |
---|---|
Molecular Formula |
C17H20N4O2 |
Molecular Weight |
312.37 g/mol |
IUPAC Name |
2-[3-(2-cyanopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C17H20N4O2/c1-16(2,9-18)13-5-12(8-21-11-19-10-20-21)6-14(7-13)17(3,4)15(22)23/h5-7,10-11H,8H2,1-4H3,(H,22,23) |
InChI Key |
MVGZBWCFHURVNS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1CC(=O)O)CN2C=NC=N2)C)C(C)(C)C#N |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)CN2C=NC=N2)C(C)(C)C(=O)O |
Appearance |
Solid powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
3-(1-Cyano-1-methylethyl)-alfa,alfa-dimethyl-5-(1H-,1,2,4-triazole-1-ylmethyl)-benzeneacetic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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